

caffeic acid derivatives DHFR inhibition vs methotrexate

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Compound Focus: Caffeic Acid

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Quantitative Comparison of DHFR Inhibitors

The table below summarizes the in vitro DHFR inhibitory activity and anticancer potency of methotrexate versus newly synthesized **caffeic acid** derivatives.

Compound Name	Chemical Class	DHFR Inhibition IC ₅₀ (μM)	Anticancer Activity (IC ₅₀ , μM)	Target Cancer Cell Line	Key Binding Residues (Human DHFR)
Methotrexate (Reference)	Antifolate	0.19 [1]	Information Not Provided	(Various)	(Reference ligand)
CE11	Caffeic acid derivative	0.048 [1]	5.37 ± 0.16 [1]	MCF-7 (Breast cancer)	Glu30, Phe31, Phe34, Ser59 [1]
CTh7	1,2,4-triazole analogue of caffeic acid	0.15 [2] [3]	8.53 [2] [3]	MCF-7 (Breast cancer)	Glu30, Phe34, Tyr121, Ile16, Val115, Phe31 [2] [3]

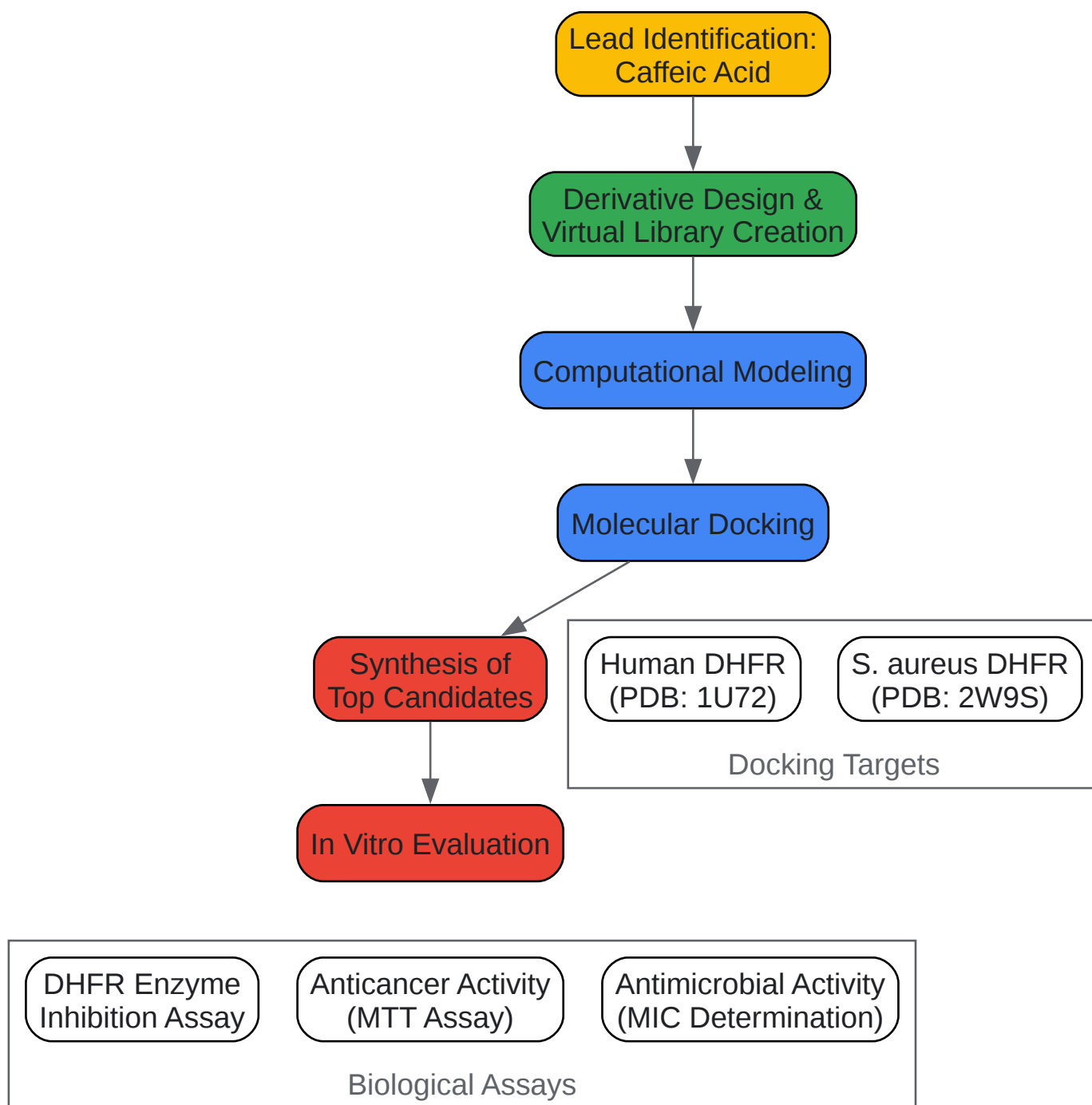
Detailed Experimental Context

For a meaningful interpretation of the data, here is the context of the key experiments cited.

- **Experimental Protocol for DHFR Inhibition Assay:** The DHFR inhibitory activity (IC_{50}) of the selected compounds was assessed **in vitro** using a **DHFR test kit (CS0340) from Sigma-Aldrich** [1] [4]. This kit typically uses a coupled enzyme system where the inhibition of DHFR leads to a decrease in NADPH consumption, which is measured spectrophotometrically at 340 nm. The IC_{50} value represents the concentration of inhibitor required to reduce enzyme activity by 50% under the specified conditions.
- **Experimental Protocol for Anticancer Activity (Cytotoxicity):** The cytotoxic potential (IC_{50}) of the compounds was evaluated against the **human breast cancer cell line MCF-7** using the **MTT assay** [2] [1]. This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells, which is used as a proxy for cell viability and proliferation.

Mechanism of Action and Research Workflow

The research into these novel inhibitors combines computational and experimental techniques, as outlined in the workflow below.



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The proposed mechanism suggests that these derivatives inhibit DHFR by binding to its active site, similar to methotrexate. Molecular docking studies indicate that the most active compounds, like CE11 and CTh7, form crucial interactions with key residues in the human DHFR binding pocket (such as Glu30, Phe31, and

Phe34), which disrupts folate metabolism and leads to inhibited nucleotide synthesis and cell death [2] [1] [3].

Conclusion for Research Considerations

Current research indicates that specific **caffeic acid** derivatives represent a novel class of potent DHFR inhibitors.

- **For Potency:** Compound **CE11** shows a promising ~4-fold increase in in vitro DHFR inhibitory potency compared to methotrexate [1].
- **For Scaffold Diversity:** The **1,2,4-triazole-based analogues** (e.g., CTh7) offer a distinct chemical scaffold from classical antifolates, which could help in overcoming drug resistance [2] [3].

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